molecular formula C28H32N2O7 B12137161 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one

Cat. No.: B12137161
M. Wt: 508.6 g/mol
InChI Key: PUKFBANJCUTIJQ-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the core structure with diethylaminoethyl chloride under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction.

    Incorporation of the Methoxybenzo[d]furan-2-yl Group: This step involves a coupling reaction using a suitable benzo[d]furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The diethylamino group can be substituted with other amines through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Interacting with Receptors: Modulating receptor activity to produce a physiological response.

    Altering Cellular Pathways: Affecting signaling pathways within cells to induce changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one: Unique due to its combination of functional groups and potential biological activity.

    2-(Diethylamino)ethyl][1-(3,4-dimethoxyphenyl)propyl]amine: Similar structure but different functional groups.

    N,N-Diethyl-2-aminoethanol: Similar diethylamino group but lacks the complex structure.

Uniqueness

1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties not found in similar compounds.

Properties

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C28H32N2O7/c1-6-29(7-2)14-15-30-23(18-11-9-13-20(35-4)27(18)36-5)22(25(32)28(30)33)24(31)21-16-17-10-8-12-19(34-3)26(17)37-21/h8-13,16,23,32H,6-7,14-15H2,1-5H3

InChI Key

PUKFBANJCUTIJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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